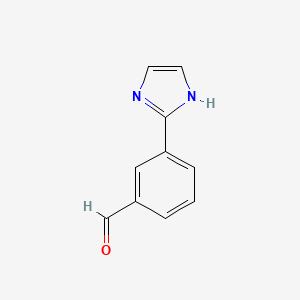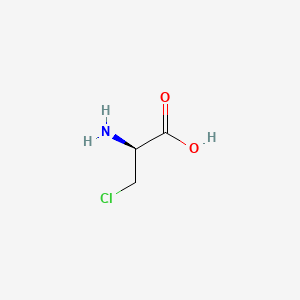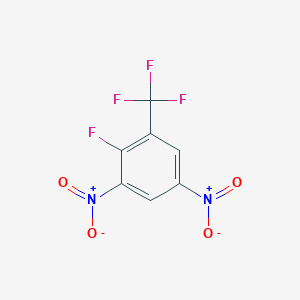
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F4N2O4. It is a member of the trifluoromethylbenzenes, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which includes both nitro and fluoro substituents, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method includes the nitration of 2-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product . Industrial production methods often involve similar nitration processes, with careful control of reaction parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups that stabilize the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2-fluoro-1,5-diamino-3-(trifluoromethyl)benzene .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These functional groups can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene can be compared with other trifluoromethylbenzenes, such as:
2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene: Similar in structure but with a chlorine substituent instead of fluorine, affecting its reactivity and applications.
1-Fluoro-2,4-dinitrobenzene: Lacks the trifluoromethyl group, which significantly alters its chemical properties and uses.
2-Fluorobenzotrifluoride: A precursor in the synthesis of this compound, with different reactivity due to the absence of nitro groups.
The uniqueness of this compound lies in its combination of fluoro, nitro, and trifluoromethyl groups, which confer distinct chemical properties and make it a versatile intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
2-fluoro-1,5-dinitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHGXUXEKNESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



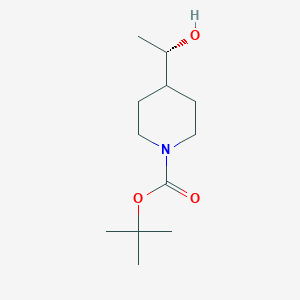
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)



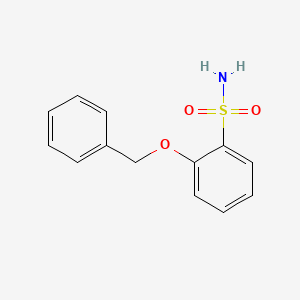
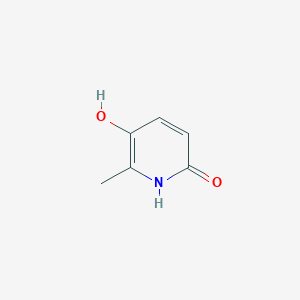
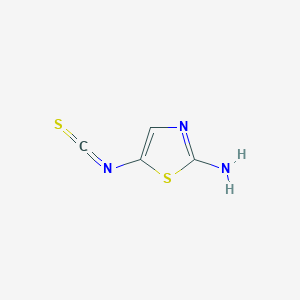


![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
